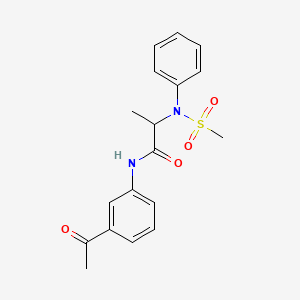![molecular formula C14H18N4OS B4018964 N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4018964.png)
N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bi-heterocyclic compounds often involves multiple steps, starting with the formation of a core structure followed by modifications to introduce various functional groups. For instance, the synthesis of similar acetamide derivatives has been achieved by reacting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with different electrophiles in the presence of bases such as LiH, to form targeted bi-heterocyclic compounds. This method indicates a versatile approach for constructing complex molecules including acetamides (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of bi-heterocyclic acetamides is characterized by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS, and elemental analysis. These techniques provide detailed information about the arrangement of atoms within the molecule, confirming the presence of specific functional groups and the overall molecular framework. The structure-activity relationship studies related to similar compounds suggest that specific configurations of the pyridine and thiazole rings can significantly influence their biological activities (Mohamed, 2014).
Chemical Reactions and Properties
The chemical reactions involving such compounds typically focus on modifications at the thiazole or pyridine rings. These reactions may include nucleophilic substitutions, condensations with carbodiimides, or reactions with various electrophiles to introduce additional functional groups. These modifications can significantly alter the chemical properties of the compounds, potentially leading to enhanced biological activities or altered physical properties (Yu et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in biological systems. The crystal structure analysis, for example, provides insights into the molecular conformation and the potential for intermolecular interactions, which can affect the compound's solubility and stability (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and the ability to interact with biological targets, are determined by the functional groups present in the molecule. Studies on similar compounds have shown that the presence of acetamide groups, along with the pyridine and thiazole rings, contributes to significant biological activities, including enzyme inhibition and potential antiallergic effects. This suggests that the chemical properties of "N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide" might confer similar biological activities (Menciu et al., 1999).
Propriétés
IUPAC Name |
N-[2-[(3-methylpyridin-4-yl)amino]ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-8-15-4-3-13(10)16-5-6-17-14(19)7-12-9-20-11(2)18-12/h3-4,8-9H,5-7H2,1-2H3,(H,15,16)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCUGYRAILDBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NCCNC(=O)CC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4018889.png)
![2-methoxy-2-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4018894.png)

![N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B4018906.png)
![methyl 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4018907.png)





![4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018951.png)
![4-tert-butyl-N-{1-[(butylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4018966.png)
![N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4018969.png)
![4-(acetylamino)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4018982.png)